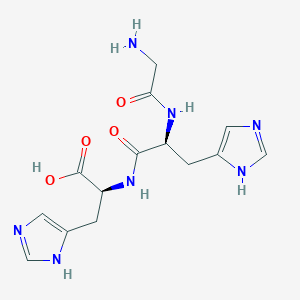

Gly-His-His

Description

Contextualization within Oligopeptide Research

Oligopeptides, short chains of amino acids, are fundamental to numerous biological processes and have garnered substantial attention for their potential therapeutic and cosmetic applications. researchgate.netebi.ac.uk Within this broad category, tripeptides, consisting of three amino acids, represent a particularly interesting subgroup. bachem.comwikipedia.org They are small enough to be synthesized with relative ease and can exhibit specific biological activities. bachem.com

Gly-His-His, also known as Glycyl-L-histidyl-L-histidine, is a specific tripeptide that has been a subject of study in various research contexts. Its hydrophilic nature, attributed to the carboxyl-terminal histidine residue, is a key characteristic. sigmaaldrich.com Research has explored its use in diverse applications, from serving as a probe in chromatography to its potential role in skincare formulations. sigmaaldrich.comchemimpex.com A significant area of investigation revolves around the ability of this compound and similar histidine-containing peptides to chelate metal ions, particularly copper (Cu²+). sigmaaldrich.commdpi.com This property is central to many of its observed biological effects.

Significance of Constituent Amino Acid Residues in Tripeptide Design

The properties and function of a tripeptide are directly dictated by its constituent amino acid residues. wikipedia.org In this compound, the combination of glycine (B1666218) and histidine creates a molecule with a unique set of characteristics.

Glycine (Gly) , the simplest amino acid with a single hydrogen atom as its side chain, provides steric adaptability to peptide structures. nih.govvaia.com Its small size allows for flexibility within the peptide backbone. Glycine is a fundamental building block for many proteins and is a component of the important antioxidant tripeptide, glutathione. nih.gov

Histidine (His) possesses an imidazole (B134444) side chain, which is crucial for many of its biological functions. nih.govmdpi.comnih.gov This ring structure allows histidine to participate in proton buffering, metal ion chelation, and the scavenging of reactive oxygen species. nih.govmdpi.com The imidazole nitrogen is an efficient donor for metal ion coordination, a property extensively utilized in the design of metal-binding peptides. mdpi.comnih.gov The position of the histidine residue within a peptide chain significantly influences its coordination properties. mdpi.com For instance, the ability of peptides like Gly-Gly-His to form stable complexes with copper is a well-documented phenomenon. mdpi.comnih.gov This metal-chelating ability is also linked to the antioxidant activity of histidine-containing peptides. mdpi.commdpi.com

The strategic inclusion of glycine and histidine in tripeptides like this compound allows for the development of molecules with specific functions, such as enhanced metal binding and potential antioxidant capabilities. The interplay between the simple, flexible glycine and the functionally versatile histidine is a key aspect of their design and application in research.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₅O₄ | sigmaaldrich.comchemimpex.com |

| Molecular Weight | 269.26 g/mol | sigmaaldrich.comchemimpex.combiosynth.com |

| Appearance | White to off-white powder | sigmaaldrich.comchemimpex.com |

| Purity | ≥98% (TLC/HPLC) | sigmaaldrich.comchemimpex.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

Interactive Data Table: Related Tripeptides and their Significance

| Tripeptide | Constituent Amino Acids | Key Research Findings/Applications | Source(s) |

| Gly-Gly-His (GGH) | Glycine, Glycine, Histidine | Used in copper sensing studies and exhibits affinity for copper complexation. sigmaaldrich.com Investigated for its role in wound healing and anti-inflammatory properties. researchgate.netsigmaaldrich.comnih.gov | researchgate.netsigmaaldrich.comnih.gov |

| Gly-His-Lys (GHK) | Glycine, Histidine, Lysine | A human plasma peptide that readily complexes with copper. echemi.comnih.govptfarm.pl Studied for its role in wound healing, skin remodeling, and anti-inflammatory effects. ebi.ac.ukptfarm.plmedchemexpress.com | ebi.ac.ukechemi.comnih.govptfarm.plmedchemexpress.com |

| Glutathione (GSH) | Glutamine, Cysteine, Glycine | Plays a crucial role in cellular protection and antioxidant defense. bachem.comwikipedia.org | bachem.comwikipedia.org |

| Carnosine | Histidine, Alanine | Known for its antioxidant properties. bachem.com | bachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H19N7O4 |

|---|---|

Molecular Weight |

349.35 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C14H19N7O4/c15-3-12(22)20-10(1-8-4-16-6-18-8)13(23)21-11(14(24)25)2-9-5-17-7-19-9/h4-7,10-11H,1-3,15H2,(H,16,18)(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t10-,11-/m0/s1 |

InChI Key |

CQIIXEHDSZUSAG-QWRGUYRKSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies for Gly His His and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for synthesizing peptides like Gly-His-His. core.ac.uk This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. core.ac.uk The key advantages of SPPS include the ability to drive reactions to completion by using excess reagents and simplified purification procedures, as byproducts and excess reagents are removed by simple washing of the solid support. core.ac.uklibretexts.org

Optimized Protecting Group Strategies for this compound Synthesis

The success of SPPS heavily relies on the use of protecting groups to prevent unwanted side reactions at the reactive functional groups of the amino acids. For the synthesis of this compound, the choice of protecting groups for the histidine imidazole (B134444) side chain and the N-terminus of the amino acids is crucial.

The most common strategy for N-terminal protection in SPPS is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group. biosynth.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups. biosynth.comgoogle.com

For the histidine imidazole side chain, several protecting groups are available, with the trityl (Trt) group being a common choice. The Fmoc-His(Trt)-OH derivative is frequently used in SPPS. google.com The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA). sigmaaldrich.com The use of Boc (tert-butyloxycarbonyl) protection for the Nα-amino group is another established strategy, often used in conjunction with benzyl-based side-chain protection. biosynth.com However, the Fmoc/tBu strategy is often preferred for its milder deprotection conditions. biosynth.com

A potential side reaction during the synthesis of histidine-containing peptides is the insertion of an extra glycine (B1666218) residue. This can occur when using Nα-Boc-Nim-tosyl-histidine, where the tosyl group can be cleaved, and a subsequent Boc-Gly can be incorporated onto the imidazole ring and then transferred to the main peptide chain. nih.gov This issue can be circumvented by using a more stable imidazole protecting group, such as the dinitrophenyl (DNP) group. nih.gov

| Protecting Group Strategy | N-Terminal Protection | Histidine Side-Chain Protection | Deprotection Conditions | Key Features |

| Fmoc/Trt Strategy | Fmoc | Trt | N-Fmoc: Piperidine; Side-Chain/Cleavage: TFA | Orthogonal protection scheme allowing for mild N-terminal deprotection. biosynth.com |

| Boc/Tos Strategy | Boc | Tosyl (Tos) | N-Boc: TFA; Side-Chain/Cleavage: Strong Acid (e.g., HF) | Prone to side reactions like Gly insertion. nih.gov |

| Fmoc/DNP Strategy | Fmoc | Dinitrophenyl (DNP) | N-Fmoc: Piperidine; Side-Chain/Cleavage: Thiolysis | Avoids Gly insertion side reaction. nih.gov |

Efficient Peptide Bond Formation Techniques for this compound

The formation of the amide bond between two amino acids is the central reaction in peptide synthesis. This process requires the activation of the C-terminal carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the resin-bound peptide. msu.edu

A variety of coupling reagents have been developed to promote efficient peptide bond formation. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) , often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives. google.comrsc.org These additives help to suppress side reactions and reduce racemization. rsc.org Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) , and aminium/uronium salts, like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , are also highly effective coupling reagents. google.com

The choice of coupling reagent and conditions can be critical, especially when coupling to or from a histidine residue, to ensure high yields and minimize side reactions. For instance, in the solid-phase synthesis of a glycyl-histidyl-lysine peptide, DIC and HOBt were used as activators. google.com

| Coupling Reagent | Additive | Key Features |

| DCC/DIC | HOBt | Widely used carbodiimide (B86325) activators. HOBt suppresses side reactions. google.comrsc.org |

| HBTU | HOBt/DIEA | Efficient uronium-based coupling reagent, promoting rapid amide bond formation. google.com |

| PyBOP | DIEA | Phosphonium-based reagent known for its high coupling efficiency. |

Solution-Phase Synthesis Methods for this compound

While SPPS is dominant, solution-phase peptide synthesis remains a viable and sometimes advantageous method, particularly for large-scale synthesis of smaller peptides like this compound. slideshare.net In this approach, the peptide is synthesized in a homogenous solution, and the intermediate products are isolated and purified after each coupling step. slideshare.net

This method offers flexibility in the choice of protecting groups and coupling strategies. slideshare.net Similar to SPPS, protecting groups are essential to control the reaction. The synthesis involves the activation of the carboxyl group of one amino acid and its reaction with the amino group of another. msu.edu A key challenge in solution-phase synthesis is the purification of the intermediate peptides at each step, which can be time-consuming. slideshare.net However, for a small tripeptide like this compound, this may be less of a concern. A study demonstrated a method for synthesizing small peptides in a water-tetrahydrofuran mixture using DCC and HOBt as activators, avoiding the need for protecting groups in some cases. rsc.org

Site-Selective Chemical Modification of Gly-His-Tagged Peptides

The Gly-His sequence, particularly when extended to a polyhistidine tag (His-tag), serves as a versatile handle for site-selective chemical modification of peptides and proteins. This allows for the introduction of various functional groups, such as fluorophores, biotin (B1667282), or other labels, at a specific location.

N-Terminal Acylation Reactions of Gly-His Motifs

The N-terminal Gly-His motif provides a unique site for selective acylation. The imidazole side chains of the histidine residues are thought to act as a general base, facilitating the deprotonation of the N-terminal glycine's alpha-amine, thereby enhancing its nucleophilicity for acylation. mdpi.comresearchgate.net

One notable method involves the use of glucono-δ-lactone (GDL) and its derivatives. mdpi.com For instance, 6-azido-6-deoxy-D-glucono-1,5-lactone (6AGDL) has been used for the high-yield, site-selective acylation of the N-terminus of Gly-His tagged peptides and proteins at a pH of 7.5. biopharmaspec.comnih.gov This reaction is generally fast, often completing within an hour. biopharmaspec.comnih.gov The introduced azide (B81097) group can then be used for further modifications via "click chemistry." biopharmaspec.comnih.gov

Another approach utilizes 4-methoxyphenyl (B3050149) esters as acylating agents for the N-terminal Gly-His tag. researchgate.netnih.gov These reagents have been successfully employed to introduce functionalities like azides and biotin with high selectivity. researchgate.netnih.gov Research has identified an optimized N-terminal sequence, GHHHn-, for efficient reaction with these esters. researchgate.netnih.gov

| Acylating Agent | Target Motif | Key Features |

| Glucono-δ-lactone (GDL) derivatives (e.g., 6AGDL) | N-terminal Gly-Hisn | High yield and selectivity at neutral pH. mdpi.combiopharmaspec.com The reaction can be reversible but can be inhibited. biopharmaspec.comnih.gov |

| 4-Methoxyphenyl esters | N-terminal Gly-Hisn | Allows for the introduction of various functional groups with high selectivity. researchgate.netnih.gov |

Thioesterification at Gly-Cys and His-Cys Sequences within Peptides

Peptide thioesters are valuable intermediates in protein chemistry, particularly for native chemical ligation (NCL), a powerful method for constructing large proteins from smaller synthetic peptides. ucl.ac.uk A method known as native chemical thioesterification has been developed, which involves an N→S acyl shift to generate peptide thioesters. ucl.ac.uk

This reaction has been shown to be particularly efficient at Gly-Cys and His-Cys sequences. ucl.ac.ukrsc.org In this process, a peptide containing one of these motifs is treated with a thiol, such as 3-mercaptopropionic acid (MPA) or sodium 2-mercaptoethanesulfonate (MESNa), often at elevated temperatures. ucl.ac.ukcore.ac.uk The reaction proceeds through a thioester intermediate, which can then be used in NCL. For example, a peptide containing a Gly-Cys sequence was selectively thioesterified with MPA upon microwave heating. ucl.ac.uk Similarly, recombinant erythropoietin containing His-Cys and Gly-Cys sequences was selectively converted to peptide-MPA thioesters. ucl.ac.uk MESNa was found to be a superior thiol reagent, leading to complete conversion to the peptide thioester without hydrolysis. ucl.ac.ukcore.ac.uk

This methodology provides a route to C-terminal thioesters of peptides ending in sequences relevant to this compound analogues where a cysteine is incorporated.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of the tripeptide this compound are driven by the need to enhance specific properties such as metabolic stability, receptor affinity, and biological activity, or to introduce novel functionalities for research applications. Synthetic strategies primarily involve solid-phase peptide synthesis (SPPS) and solution-phase methods, allowing for precise modifications to the peptide backbone, amino acid side chains, and terminal groups.

A key motivation for creating this compound analogues is to improve their resistance to enzymatic degradation. nih.govacs.org This is often achieved through backbone modification, where a native amide bond is replaced with a non-hydrolyzable surrogate. nih.govacs.org Such peptidomimetics can offer enhanced pharmacokinetic profiles. Another major area of focus is the N-terminal functionalization of Gly-His sequences. These sequences can act as tags on recombinant proteins, and their selective modification allows for the attachment of various molecular probes. nih.govresearchgate.netmdpi.com

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone for producing peptide analogues due to its efficiency and amenability to automation. acs.orggoogle.com The general process involves anchoring the C-terminal amino acid (histidine) to an insoluble polymer resin, often a Wang or 2-Chlorotrityl chloride (2-CTC) resin. google.comcore.ac.uk The peptide chain is then elongated in a stepwise manner by sequentially adding N-terminally protected amino acids. The Fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used protecting group for the α-amino function. acs.orggoogle.com

A typical SPPS cycle for a this compound analogue would involve:

Anchoring Fmoc-His(Trt)-OH to the resin. The trityl (Trt) group protects the imidazole side chain of histidine.

Removal of the Fmoc group using a mild base, such as piperidine in dimethylformamide (DMF), to expose the free amine. google.comgoogle.com

Coupling the next amino acid, Fmoc-His(Trt)-OH, using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). google.com

Repeating the deprotection and coupling steps with Fmoc-Gly-OH.

Once the sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail like 95% trifluoroacetic acid (TFA). google.comgoogle.com

This methodology allows for the incorporation of unnatural amino acids or modified building blocks at any position to create a diverse library of analogues.

Backbone Modification

To create analogues with enhanced stability, the peptide backbone itself can be modified. researchgate.netresearchgate.net One advanced strategy is the replacement of an amide bond with a surrogate that mimics its stereoelectronic properties but is resistant to protease activity.

An example of this is the synthesis of peptides containing a trifluoroethylamine unit (-CH(CF₃)NH-) in place of a standard peptide bond. nih.govacs.orgacs.org The synthesis of these peptidomimetics often requires the preparation of specialized dipeptide building blocks in solution first. nih.govacs.org For instance, a Gly-Ψ[CH(CF₃)NH]-Xaa dipeptide can be synthesized and then incorporated into a growing peptide chain using SPPS. nih.govacs.org This approach combines the flexibility of solution-phase chemistry for creating the unique surrogate with the efficiency of solid-phase synthesis for the final assembly. nih.govacs.orgacs.org Other isosteres, such as (E)-methylalkene and (Z)-chloroalkene units, have also been developed as Gly-Gly surrogates and can be integrated into complex peptides via SPPS. nih.govrsc.org

N-Terminal Functionalization

The N-terminal Gly-His motif is a target for highly selective chemical modifications, particularly when it is part of a longer polyhistidine tag (e.g., GHHH...). nih.govresearchgate.net This has been exploited to attach various functional groups to peptides and proteins. The histidine residues in the tag are believed to act as a general base, facilitating the selective acylation of the N-terminal glycine's α-amino group. mdpi.com

Researchers have developed methods to acylate the N-terminus of Gly-Hisn sequences with high efficiency using reagents like 4-methoxyphenyl esters or D-gluconic acid δ-lactone (GDL). nih.govmdpi.com A notable example is the use of 6-azido-6-deoxy-D-glucono-1,5-lactone (6AGDL), which introduces an azide handle onto the N-terminus. biopharmaspec.comresearchgate.net This azide group can then be used for subsequent "click chemistry" reactions, such as copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), to conjugate molecules like fluorophores, biotin, or even entire proteins. biopharmaspec.com

Table 1: Synthetic Methodologies for this compound Analogue Generation

| Modification Strategy | Description | Key Reagents & Techniques | Example Application | Reference |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of protected amino acids on an insoluble resin support to build the peptide sequence. | Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-His(Trt)-OH), Wang or 2-CTC resin, DIC/HOBt coupling, TFA cleavage. | Synthesis of a Gly-His-Lys peptide, a close analogue of this compound. | google.com |

| Backbone Modification (Peptidomimetics) | Replacement of a native amide bond with a hydrolytically stable surrogate to increase enzymatic resistance. | Solution-phase synthesis of dipeptide isosteres (e.g., Gly-Ψ[CH(CF₃)NH]-Xaa), followed by incorporation via SPPS. | Creation of peptides with a trifluoroethylamine [-CH(CF₃)NH-] backbone unit. | nih.govacs.orgacs.org |

| N-Terminal Functionalization | Selective chemical modification at the N-terminal glycine of a Gly-Hisn sequence. | 4-methoxyphenyl esters, 6-azido-6-deoxy-D-glucono-1,5-lactone (6AGDL), click chemistry (CuAAC, SPAAC). | Site-specific attachment of biotin, fluorophores, or other molecular probes to a Gly-His tagged protein. | nih.govmdpi.combiopharmaspec.com |

| Backbone N-Alkylation | Introduction of a substituent, such as a methyl group, onto the backbone amide nitrogen. | Use of N-methyl glycine building blocks during SPPS. | Constraining the peptide backbone to influence conformation and improve receptor binding, as shown in compstatin (B549462) analogues. | google.com |

Coordination Chemistry and Metal Ion Binding Properties of Gly His His

Donor Atom Participation in Metal Coordination

The coordination of metal ions by Gly-His-His involves several key donor atoms from the peptide structure. The specific atoms involved can change depending on the metal ion and the pH, leading to different complex species.

The imidazole (B134444) side chains of the two histidine residues are crucial for metal binding. wikipedia.org The imine nitrogen (N-3 or N-π) of the imidazole ring is a primary anchoring site for metal ions, particularly in the acidic pH range. nih.govwikipedia.org This initial coordination to the imidazole nitrogen is often the first step in the formation of the metal-peptide complex. nih.gov The presence of two histidine residues provides two strong nitrogen donors, significantly enhancing the stability of the resulting chelate structures. The imidazole ring is a versatile ligand, capable of forming stable bonds with a wide range of transition metals. researchgate.netrsc.org

The amino group at the N-terminus of the glycine (B1666218) residue is another primary binding site. mdpi.com Coordination of metal ions like Cu(II) and Ni(II) typically starts at the N-terminal amino nitrogen. mdpi.com The participation of this amino nitrogen, along with a neighboring carbonyl oxygen or a deprotonated amide nitrogen, forms a stable five-membered chelate ring, which is a common feature in metal-peptide complexes. mdpi.comnih.gov This N-terminal binding is a key contributor to the high affinity of GHH for these metal ions.

A distinctive feature of the coordination chemistry of GHH, especially with Cu(II) and to a lesser extent Ni(II), is the involvement of deprotonated amide nitrogens from the peptide backbone. nih.gov These metal ions are effective at lowering the pKa of the amide protons, facilitating their displacement and the subsequent coordination of the negatively charged nitrogen atoms. nih.gov This process typically occurs in a stepwise manner as the pH increases. nih.gov The coordination of deprotonated amide nitrogens results in the formation of very stable, fused chelate ring systems. mdpi.com For a tripeptide like this compound binding to Cu(II), the coordination sphere can be saturated by the N-terminal amine, two deprotonated amide nitrogens, and one imidazole nitrogen, creating a highly stable 4N square-planar complex. mdpi.comnih.gov This type of coordination is characteristic of the Amino Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif. acs.org

The table below details the participation of different donor atoms in the coordination of a metal ion by this compound.

| Donor Atom | Description | Role in Coordination |

| Imidazole Nitrogen | The N-3 (N-π) atom of the histidine side chain. | Primary anchoring site, especially at lower pH. nih.govwikipedia.org Forms stable chelate rings. |

| N-Terminal Amino Nitrogen | The -NH2 group of the glycine residue. | Initial binding site for ions like Cu(II) and Ni(II). mdpi.com Forms a five-membered chelate ring. |

| Deprotonated Amide Nitrogens | The nitrogen atoms of the peptide bonds between Gly-His and His-His. | Coordination is induced by Cu(II) and Ni(II) at increasing pH, leading to highly stable fused chelate rings. nih.govmdpi.com |

pH Dependence of Metal-Gly-His-His Complexation

The complexation of metal ions by this compound is highly dependent on the pH of the surrounding medium. This pH dependence arises from the protonation state of the various donor groups within the peptide. The imidazole side chains of the histidine residues, with pKa values typically around 6.0, are particularly sensitive to changes in pH within the physiological range. At lower pH values, the imidazole groups are protonated and thus less available for metal ion coordination. As the pH increases, these groups deprotonate, enhancing their ability to act as potent ligands for metal ions.

Studies on histidine-containing peptides have demonstrated this pH-dependent binding. For instance, the binding of metal ions to a heptapeptide (B1575542) containing histidine and cysteine residues was investigated across a pH range of 4.2 to 10, highlighting the influence of pH on complex formation nih.gov. Similarly, the charge of secondary amines in the related tripeptide Gly-Gly-His is known to be dependent on the pH of the electrolyte, which in turn affects its metal binding properties researchgate.net. The versatile nature of histidine allows it to participate in various interactions that are influenced by pH, including π-π and cation-π interactions, which can further modulate its metal-binding capabilities nih.gov. This pH-sensitive interplay of protonation and coordination is a key feature of the bioinorganic chemistry of this compound and other histidine-containing biomolecules.

Table 1: pH-Dependent Protonation States of Functional Groups in this compound

| Functional Group | pKa (approximate) | Predominant State at pH < pKa | Predominant State at pH > pKa |

| N-terminal amino | ~8.0 | -NH3+ | -NH2 |

| Imidazole (His) | ~6.0 | Imidazolium (protonated) | Imidazole (neutral) |

| C-terminal carboxyl | ~3.5 | -COOH | -COO- |

Comparative Analysis of Metal Binding Affinities with Related Histidine-Containing Peptide Motifs (e.g., Histidine-Rich Glycoprotein)

The metal binding affinity of this compound can be contextualized by comparing it with other histidine-containing peptide motifs, such as those found in histidine-rich glycoprotein (B1211001) (HRG). HRG is a plasma protein characterized by a high content of histidine residues, which are organized into repeating motifs. These histidine-rich regions are known to be primary binding sites for divalent metal ions like Zn(II) and Cu(II) acs.org.

Research indicates that peptides with multiple histidine residues are highly efficient metal ion chelators, exhibiting very high affinities for Cu(II), Ni(II), and Zn(II) ions, often surpassing those of other histidine-rich proteins rsc.org. The arrangement and spacing of histidine residues within a peptide sequence significantly influence the stability and structure of the resulting metal complexes.

A comparative study on peptides containing methionine, histidine, and cysteine revealed that the relative affinities for Cu(I) were pH-dependent, with the order being Cys > His > Met at pH 7.4 and Cys > Met > His at pH 4.5 rsc.org. This highlights the competitive nature of different amino acid residues in metal ion binding and the influence of environmental conditions.

Table 2: Comparison of Features of Histidine-Containing Metal Binding Motifs

| Feature | This compound | Histidine-Rich Glycoprotein (HRG) |

| Histidine Arrangement | Two consecutive histidine residues | Multiple histidine residues in repeating motifs |

| Key Donor Atoms | N-terminal amino, 2x imidazole N, peptide backbone | Multiple imidazole N, other potential donors |

| Metal Ion Specificity | High affinity for Cu(II), Ni(II), Zn(II) | High affinity for Zn(II), Cu(II) and other divalent cations |

| pH Dependence | Strong pH dependence due to imidazole pKa | Metal binding is pH-dependent |

| Structural Context | Small, flexible tripeptide | Large, multidomain glycoprotein |

Structural and Conformational Analysis of Gly His His and Its Metal Complexes

Spectroscopic Characterization Techniques

A suite of spectroscopic methods provides invaluable insights into the structural features of Gly-His-His and its metallic adducts. These techniques probe different aspects of molecular structure, from vibrational modes to the electronic environment of the metal center.

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of a ligand to a metal ion by observing shifts in the vibrational frequencies of specific functional groups. In the context of this compound metal complexes, IR spectra reveal crucial information about the involvement of the carboxylate and amine groups in metal binding.

The coordination of metal ions to the carboxylate group of amino acids and peptides typically leads to a shift in the asymmetric and symmetric stretching vibrations of the COO⁻ group. Similarly, the interaction with the amine groups can be monitored through changes in the N-H stretching and bending vibrations. jocpr.comlatamjpharm.org The analysis of these metal-ligand vibrations helps in determining the geometry of the coordination sphere. For instance, cis- and trans-isomers of metal-amino acid complexes can be distinguished based on the number of IR bands observed for the metal-to-ligand vibrations. latamjpharm.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Free Ligand | Expected Shift upon Metal Coordination |

| Carboxylate (asymmetric stretch) | ~1600-1650 | Shift to lower or higher frequency |

| Carboxylate (symmetric stretch) | ~1400-1450 | Shift to lower frequency |

| Amine (N-H stretch) | ~3300-3500 | Broadening and shift to lower frequency |

| Amine (N-H bend) | ~1580-1650 | Shift in frequency |

This table provides a generalized overview of expected IR spectral shifts. Actual values can vary depending on the specific metal ion and complex geometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the three-dimensional structure of molecules in solution. nih.gov For this compound and its metal complexes, ¹H and ¹³C NMR are particularly informative. Chemical shift perturbations upon metal binding provide direct evidence of the coordination sites. The imidazole (B134444) ring protons of the histidine residues are especially sensitive probes of metal interaction.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space connectivities, respectively. uzh.ch This information is crucial for elucidating the conformation of the peptide backbone and the side chains in both the free and metal-bound states. The pH dependence of the chemical shifts can also provide insights into the protonation states of the ionizable groups and their pKa values. nih.gov

| Nucleus | Typical Chemical Shift Range (ppm) in Peptides | Information Gained from Metal Coordination |

| ¹H (Amide NH) | 7.0 - 9.0 | Changes indicate involvement in coordination or conformational changes |

| ¹H (Histidine Imidazole C2-H, C4-H) | 7.0 - 8.5 | Significant shifts upon metal binding to the imidazole nitrogen |

| ¹³C (Carbonyl) | 170 - 180 | Shifts can indicate coordination through the carbonyl oxygen |

| ¹³C (Histidine Imidazole) | 115 - 140 | Changes in chemical shifts reveal metal-imidazole interactions |

This table presents typical chemical shift ranges. Specific values are highly dependent on the solvent, pH, and the nature of the metal ion.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as transition metal complexes with unpaired electrons (e.g., Cu(II)). nih.govmdpi.com The EPR spectrum is characterized by the g-tensor and hyperfine coupling constants, which are sensitive to the geometry and nature of the ligands coordinated to the metal ion. mdpi.comlibretexts.org

For copper(II) complexes of this compound, the EPR parameters can distinguish between different coordination environments. nih.gov The g-values provide information about the electronic structure of the copper center, while the hyperfine splitting, particularly from the copper nucleus and coordinated nitrogen atoms, reveals details about the ligand environment. Anisotropy in the g-tensor can indicate whether the complex has, for example, an axial or rhombic symmetry. libretexts.org

| EPR Parameter | Typical Values for Cu(II) Complexes | Structural Information |

| g∥ | 2.2 - 2.4 | Reflects the nature of the axial ligands |

| g⊥ | 2.0 - 2.1 | Reflects the nature of the equatorial ligands |

| A∥ (Copper hyperfine) | 150 - 200 x 10⁻⁴ cm⁻¹ | Provides information on the covalency of the metal-ligand bond |

These are representative values for square-planar or square-pyramidal Cu(II) complexes and can vary significantly with coordination geometry and ligand type.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic structure around a specific element, both in crystalline and amorphous materials. It is particularly useful for determining the coordination number, distances, and types of neighboring atoms for a metal center in a complex. nih.gov

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry of the absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the distances to and number of neighboring atoms. For solid-state samples of this compound metal complexes, XAS can provide precise bond lengths and coordination numbers, complementing data from other techniques. nih.govlbl.gov

Computational Studies of this compound Molecular Architecture

Computational methods are increasingly used to complement experimental data and provide a deeper understanding of the conformational landscape and energetics of peptides and their metal complexes.

Molecular mechanics force fields, such as MMFF94 (Merck Molecular Force Field 94) and SYBYL, are employed to perform conformational analysis and identify low-energy structures of this compound. researchgate.net These methods use classical mechanics to calculate the potential energy of a molecule as a function of its atomic coordinates.

Conformational searches using these force fields can explore the vast conformational space of the tripeptide to identify stable conformers. researchgate.net This is particularly important for understanding the flexibility of the peptide backbone and the orientation of the histidine side chains, which are crucial for metal binding. While molecular mechanics provides a computationally efficient way to explore conformational possibilities, the resulting low-energy structures are often further refined using higher-level quantum mechanical methods. researchgate.netcore.ac.uk It is important to note that the accuracy of force fields can be limited, and their predictions should be validated against experimental data. core.ac.uk

Ab Initio Calculations for Optimized Structures and Stabilization Energies

Ab initio quantum chemistry methods are foundational computational tools for determining the optimized geometries and stabilization energies of peptides like this compound and their metal complexes. These methods solve the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. u-szeged.hu Techniques such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, particularly CCSD(T), provide highly accurate descriptions of molecular structures and energetics. scispace.com

For a tripeptide like this compound, a systematic conformational search is the first step. This involves exploring the potential energy surface by systematically modifying torsion angles to identify various stable conformers. u-szeged.hu Following this, geometry optimizations are performed using methods like MP2 or CCSD(T) with appropriate basis sets (e.g., aug-cc-pVTZ) to locate the precise coordinates of the energy minima for each conformer. scispace.com

Ab initio calculations are crucial for determining stabilization energies, which quantify the energetic preference of one conformer over another or the stability of a metal-peptide complex. High-level computations, such as CCSD(T)-F12b, can provide benchmark classical energies by incorporating corrections for basis set size, electron correlation, core correlation, and scalar relativistic effects. u-szeged.huscispace.com For instance, the binding energies of proton-bound amino acid dimers have been accurately determined using these methods in conjunction with experimental techniques, yielding values around 1.15 ± 0.05 eV. nih.gov Such calculations provide a detailed understanding of the intramolecular forces, such as hydrogen bonds, that stabilize specific conformations of the this compound backbone and the interactions governing the binding of metal ions.

Density Functional Theory (DFT) for Electronic Structure and Binding Energetics

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and binding energetics of medium to large molecular systems, including this compound and its metal complexes. royalsocietypublishing.org DFT offers a favorable balance between computational cost and accuracy, making it suitable for systems that are too large for high-level ab initio methods. royalsocietypublishing.org Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d,p) to perform geometry optimizations and energy calculations. acs.orgnih.gov

DFT is particularly effective for elucidating the electronic properties of molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and electronic stability. nih.govarxiv.org For example, studies on glycine (B1666218) attached to graphene oxide have shown that the HOMO-LUMO gap changes significantly upon interaction, indicating a transfer of charge and a modification of the electronic structure. arxiv.org Similar analyses for this compound metal complexes can reveal how metal coordination alters the peptide's electronic landscape.

In the context of metal complexes, DFT is invaluable for calculating binding energetics. The binding affinity of metal ions (like Ni²⁺, Cu²⁺, and Zn²⁺) to histidine-containing peptides is a key area of study. nih.govresearchgate.net Calculations can determine the enthalpy changes (ΔH) associated with the complexation of the metal ion with the peptide, providing a quantitative measure of binding strength. nih.gov Studies on His-tags have shown that Ni²⁺ exhibits a high affinity for histidine residues. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis, often performed as a post-DFT calculation, can further detail the nature of the metal-ligand bonds by quantifying donor-acceptor interactions and charge transfer between the metal ion and the nitrogen atoms of the histidine imidazole rings. acs.org

Below is a table summarizing representative data that can be obtained from DFT calculations on peptide-metal oxide interactions, illustrating the type of electronic structure information generated.

| System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Total Dipole Moment (Debye) |

| Glycine/ZnO | -6.531 | -1.850 | 4.681 | 8.987 |

| Glycine/MgO | -5.986 | -1.932 | 4.054 | 9.875 |

| Glycine/CaO | -4.707 | -3.064 | 1.643 | 10.129 |

| This table is generated based on data for glycine-metal oxide models to illustrate the outputs of DFT calculations. nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and Ligand Orientation

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational dynamics and ligand orientation of this compound. MD simulations model the atomic motions of a system over time by integrating Newton's classical equations of motion, allowing for the exploration of the conformational landscape that a peptide can access under specific conditions (e.g., in aqueous solution at a given temperature). stanford.edu

For peptides like this compound, MD simulations can reveal the intrinsic conformational preferences of the amino acid residues. nih.govnih.gov These simulations can track the fluctuations in backbone dihedral angles (Φ, Ψ), showing how the peptide chain folds and unfolds over time. stanford.edunih.gov The flexibility of the peptide, particularly the glycine residues, contributes significantly to its ability to adopt various conformations, which is crucial for its interaction with other molecules. scispace.com

MD simulations are especially useful for studying the interaction of this compound with metal ions and other biological targets, such as DNA. In the case of metallopeptides like Ni(II)•this compound (or the similar Ni(II)•Gly-Gly-His), simulations can clarify the most probable binding orientations (or poses) of the complex when it associates with a target. acs.orgnih.gov For example, simulations of Ni(II)•Gly-Gly-His binding to DNA have shown that the complex favors an orientation where the edge containing the amino-terminal N-H and the imidazole pyrrole (B145914) N-H group inserts into the minor groove of the DNA. acs.orgnih.govresearchgate.net These specific orientations are stabilized by hydrogen bonds between the metallopeptide and the DNA. nih.gov

The relative binding energies of different ligand orientations can be calculated from MD trajectories to determine the most stable binding mode. acs.org This information is critical for understanding the molecular recognition processes that govern the biological function of such peptides. frontiersin.org

The table below shows sample relative binding energy data from an MD simulation study of different docking orientations for a metallopeptide-DNA complex, demonstrating how simulations can distinguish between favorable and unfavorable binding modes.

| Starting Orientation | Relative Binding Energy (kcal/mol) |

| I | 0.00 |

| II | 2.15 |

| III | 16.59 |

| IV | 1.76 |

| This table is based on data for the Ni(II)•Gly-Gly-His–DNA complex and illustrates how MD simulations can quantify the stability of different ligand orientations. acs.org |

Molecular Mechanisms and Biological Relevance of Gly His His Interactions

Interaction with Nucleic Acids

Metallopeptide complexes derived from Gly-X-His sequences have been developed as synthetic chemical nucleases. Their ability to bind and cleave DNA and RNA is of significant interest for applications in biotechnology and as potential therapeutic agents. The foundation of this functionality lies in the specific and targeted interaction between the metallopeptide and the nucleic acid structure. Research in this area has largely focused on Ni(II) complexes with tripeptides of the Xaa-Gly-His structure, with Gly-Gly-His serving as a primary model.

DNA/RNA Binding Characteristics of Metallopeptide Derivatives

Metallopeptides such as Nickel(II)•Gly-Gly-His (Ni(II)•GGH) demonstrate a distinct preference for binding to the minor groove of DNA, particularly in regions rich in adenine (B156593) and thymine (B56734) (A/T). acs.orgnih.gov Molecular dynamics simulations have provided significant insights into the orientation and nature of this binding. nih.gov

The association is primarily driven by hydrogen bonding. The metallopeptide orients itself by inserting the edge containing the amino-terminal N-H group and the imidazole (B134444) pyrrole (B145914) N-H group of the histidine residue into the minor groove. nih.gov These moieties act as hydrogen-bond donors to acceptor atoms, such as the N3 of adenine or the O2 of thymine, located on the floor of the minor groove. nih.gov This specific orientation is crucial for the subsequent chemical activity of the complex. The positively charged side chain of other amino acids substituted at the N-terminus, such as arginine in Ni(II)•Arg-Gly-His, can further enhance DNA recognition through increased electrostatic interactions and by providing a third point of contact with the minor groove floor. acs.orgnih.gov

| Feature | Description | Source(s) |

| Binding Site | Minor groove of B-form DNA | acs.orgnih.gov |

| Sequence Preference | A/T-rich regions | nih.gov |

| Binding Orientation | Insertion of the metallopeptide edge containing the N-terminal N-H and His imidazole N-H | acs.orgnih.gov |

| Key Interactions | Hydrogen bonding from peptide N-H groups to adenine N3 and thymine O2 atoms on the minor groove floor | nih.gov |

| Enhancing Factors | Positively charged N-terminal amino acids (e.g., Arginine) increase electrostatic interaction | acs.orgnih.gov |

Mechanisms of Oxidative Nucleic Acid Cleavage

The ability of Gly-X-His metallopeptide complexes to cleave nucleic acids stems from an oxidative mechanism. acs.orgbenthamdirect.com Once the metallopeptide is correctly positioned within the DNA minor groove, its reactive metal center is brought into close proximity with the sugar-phosphate backbone of the DNA. acs.org

The primary target for the oxidative attack is the C4'-hydrogen atom of the deoxyribose sugar. acs.org The metal complex, in a higher oxidation state, can abstract this hydrogen atom. This process can proceed via a one- or two-electron oxidation, which generates a radical or a cationic lesion at the C4' position of the nucleotide, respectively. acs.org This initial damage ultimately leads to the scission of the DNA strand. acs.org Studies on similar peptide motifs, such as Cu(II)-GlyAibHis, confirm that cleavage occurs through an oxidative pathway in the presence of a mild oxidizing agent like ascorbate, rather than through a hydrolytic mechanism. benthamdirect.com

Sequence Selectivity and Stereospecificity in Nucleic Acid Recognition

The recognition of nucleic acid sequences by Ni(II)•Xaa-Gly-His metallopeptides is not random; it exhibits both sequence selectivity and stereospecificity. As established, these complexes preferentially bind to A/T-rich regions within the DNA minor groove. nih.gov This selectivity is a function of the specific hydrogen bonding patterns that can be established between the peptide and the floor of the minor groove, which are more favorable in A/T tracts. nih.gov

Furthermore, the process is stereospecific. The chirality and identity of the amino acid at the N-terminal position (the "Xaa" residue) significantly influence the recognition process. acs.orgnih.gov For instance, molecular dynamics simulations have shown that the favorable stereochemistry of an L-Arginine at the N-terminus in Ni(II)•L-Arg-Gly-His enhances its interaction and recognition of the DNA target compared to the simpler Ni(II)•Gly-Gly-His. acs.orgnih.gov This demonstrates that subtle changes in the peptide's stereochemistry can be used to modulate the binding affinity and specificity of these synthetic nucleases.

Role in Protein-Protein Interactions

The Gly-His-His sequence and its analogs have proven to be versatile tools for studying and manipulating proteins. When incorporated into proteins as fusion tags, these sequences can mediate specific chemical reactions, enabling the formation of covalent linkages between interacting proteins or the site-specific attachment of functional molecules.

Mediated Oxidative Cross-Linking Mechanisms via this compound Fusion Proteins

A Gly-Gly-His (GGH) sequence fused to the N-terminus of a protein can act as a genetically encoded catalyst for oxidative cross-linking. nih.govacs.org In the presence of Nickel(II) acetate (B1210297) (Ni(OAc)₂) and an oxidant such as monoperoxyphthalic acid (MMPP) or oxone, the Ni(II)-GGH complex mediates the formation of covalent bonds between proteins. nih.govacs.org

This reaction is highly specific for proteins that are in close proximity. For example, when GGH is fused to ecotin, a dimeric protein, the cross-linking reaction occurs efficiently between the two ecotin monomers within the dimer complex. nih.govacs.org The reaction can also capture specific protein-protein interactions, as demonstrated by the cross-linking of GGH-ecotin to its target, the serine protease trypsin. nih.govacs.org The chemical basis for this cross-linking is the formation of dityrosine (B1219331) bonds. The reactive species generated by the Ni(II)-GGH complex specifically targets tyrosine residues on the interacting protein partner, resulting in a stable, covalent bityrosyl cross-link. nih.govacs.org The yield of this reaction can be significantly enhanced by protein engineering, for instance, by placing a tyrosine residue in close proximity to the GGH tag. nih.govacs.org

| Parameter | Details | Source(s) |

| Catalytic Tag | N-terminal Gly-Gly-His (GGH) fusion | nih.govacs.org |

| Required Reagents | Ni(II) salt (e.g., Ni(OAc)₂), Oxidant (e.g., MMPP, oxone) | nih.govacs.org |

| Target Residue | Tyrosine | nih.govacs.org |

| Product | Bityrosyl cross-link | nih.govacs.org |

| Application | Covalently linking interacting proteins (e.g., subunits of a dimer, enzyme-inhibitor complexes) | nih.govacs.org |

| Yield | ~15%, can be increased by engineering tyrosine proximity | nih.govacs.org |

Functional Implications of this compound Tags in Protein Conjugation

The Gly-Hisₙ tag has emerged as a powerful tool for site-specific protein bioconjugation. mdpi.comdtu.dkresearchgate.net This method allows for the precise chemical modification of the N-terminus of a recombinant protein. The strategy leverages the unique chemical environment created by the histidine residues in the tag. mdpi.com

The selective acylation of the N-terminal α-amine of the glycine (B1666218) is achieved through base catalysis, where the imidazole side chain of a nearby histidine residue facilitates the deprotonation of the glycine's amino group. mdpi.com This enhanced nucleophilicity allows the N-terminus to react with specific acylating agents, such as 4-methoxyphenyl (B3050149) esters, with high selectivity and efficiency, even in the presence of other nucleophilic residues like lysine. mdpi.comresearchgate.net This methodology has been used to attach a variety of functional handles to proteins, including biotin (B1667282) for affinity purification, fluorophores for imaging, azides for click chemistry, and PEG for improving pharmacokinetics. mdpi.comdtu.dkresearchgate.net A key advantage is that Gly-Hisₙ tags, particularly the common Gly-His₆ version, can serve a dual purpose: they facilitate purification via immobilized metal affinity chromatography and then act as a site for specific chemical conjugation. mdpi.com

| Application | Reagent(s) | Tag Sequence | Key Feature | Source(s) |

| N-terminal Acylation | 4-methoxyphenyl esters, Gluconolactone derivatives | Gly-Hisₙ (n ≥ 3) | Histidine side-chain acts as a base catalyst for selective N-terminal modification. | mdpi.comresearchgate.net |

| Functionalization | Attachment of biotin, azides, fluorophores, PEG | Gly-His₆ | The tag allows for both purification (IMAC) and subsequent site-specific conjugation. | mdpi.comdtu.dkresearchgate.net |

| Vaccine Development | Azidogluconolactone for click-chemistry attachment of antigens to VLPs | Gly-His-Tag | Simple, fast, and robust chemistry for creating complex bioconjugates. | biopharmaspec.com |

Enzymatic Systems and Catalysis Involving Histidine-Glycine Motifs

The unique chemical properties of the this compound tripeptide, particularly the imidazole side chain of the histidine residues, position it as a significant motif in the realm of enzymatic catalysis. The interplay between the glycine and histidine residues contributes to the formation of catalytically active sites and influences the mechanisms of various biochemical reactions.

While more complex peptides containing histidine, such as seryl-histidine, have been shown to catalyze the formation of peptide bonds, simpler peptides like diglycine (Gly-Gly) have also demonstrated catalytic activity, albeit less efficiently. protobiology.org The condensation of glycine to form oligoglycines can be notably enhanced by the presence of histidyl-histidine, which acts as a true catalyst in this process. nih.gov This suggests that the fundamental components of the this compound structure, namely the glycine and histidine residues, possess inherent catalytic potential for peptide bond formation. The glycine residues, with their minimal steric hindrance, provide flexibility to the peptide backbone, allowing the catalytically active histidine residues to orient themselves effectively to facilitate the reaction.

The salt-induced peptide formation (SIPF) reaction, which proceeds via a copper complex, has shown that glycine can remarkably increase the yields of dileucine formation. nih.gov This highlights the role of glycine as a catalytic factor in peptide synthesis under specific conditions. The presence of glycine within the this compound motif can, therefore, be inferred to contribute to an environment conducive to the formation of peptide bonds, working in concert with the catalytic histidine residues.

The imidazole side chain of histidine is a key player in a multitude of enzymatic reactions due to its ability to act as both a proton donor and acceptor at physiological pH. technologynetworks.com This versatility allows histidine residues to participate in acid-base catalysis, a fundamental mechanism for accelerating biochemical reactions. libretexts.org In the context of this compound, the two adjacent histidine residues create a microenvironment with a concentrated capacity for proton transfer.

In many enzymes, histidine is a crucial component of the "catalytic triad," often alongside serine and aspartate, where it functions to activate a nucleophile by abstracting a proton. technologynetworks.com The basic nitrogen of histidine can deprotonate a neighboring residue, enhancing its nucleophilicity and initiating a catalytic cycle. While this compound itself is not an enzyme, the principles of histidine-facilitated catalysis observed in complex enzymatic systems provide a framework for understanding its potential catalytic activities. The dual histidine residues in this compound could potentially cooperate in a similar manner, with one acting as a general base and the other contributing to the stabilization of transition states.

Enhanced Bioaccumulation of Heavy Metal Ions

The strategic arrangement of histidine residues in the this compound sequence makes it an effective chelator of metal ions. This property has been harnessed for biotechnological applications, particularly in the bioremediation of heavy metal contamination.

Researchers have successfully engineered Escherichia coli to display a metal-binding peptide with the sequence this compound-Pro-His-Gly (HP) on its outer membrane. nih.gov This surface display was achieved by genetically inserting the peptide sequence into the LamB protein, an outer membrane porin. nih.gov The presence of this histidine-rich motif significantly enhanced the bacterial cells' capacity to bind and accumulate certain heavy metal ions.

The stoichiometry of cadmium (Cd²⁺) binding to the synthetic HP peptide was determined to be 1:1. nih.govuoa.gr While the display of the HP peptide did not lead to an increased accumulation of copper (Cu²⁺) and zinc (Zn²⁺), it did show a notable effect on cadmium binding. uoa.gr However, the presence of Cu²⁺ was found to inhibit the accumulation of Cd²⁺, likely due to the strong binding of Cu²⁺ to the HP peptide, indicating a competitive binding scenario. uoa.gr These findings underscore the potential of utilizing this compound containing motifs in the rational design of bacterial biosorbents for the specific removal of heavy metals from contaminated environments. nih.gov

Table 1: Heavy Metal Ion Accumulation by Engineered E. coli

| Metal Ion | Effect of HP (this compound-Pro-His-Gly) Surface Display |

| Cadmium (Cd²⁺) | Increased binding capacity observed in isolated cell envelopes. nih.govuoa.gr |

| Copper (Cu²⁺) | No significant increase in accumulation; strong binding to HP peptide. uoa.gr |

| Zinc (Zn²⁺) | No significant increase in accumulation. uoa.gr |

Hydrogelation Properties of this compound Amphiphiles

The self-assembly of small molecules into ordered supramolecular structures is a burgeoning field with applications in biomaterials and drug delivery. The this compound motif, when incorporated into amphiphilic molecules, can drive the formation of hydrogels, which are three-dimensional networks capable of holding large amounts of water.

The imidazole ring of the histidine residues in this compound plays a pivotal role in the supramolecular assembly of amphiphiles into hydrogels. This is primarily due to its ability to engage in multiple non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.net The pH-responsive nature of the histidine moiety, with a pKa around 6.0, allows for the tuning of hydrogel properties through changes in the surrounding pH. protobiology.org

At physiological pH, the partial protonation of the imidazole rings can lead to electrostatic interactions that influence the self-assembly process. The interplay between hydrogen bonding, hydrophobic interactions from other parts of the amphiphile, and π-π stacking of the imidazole rings drives the formation of the fibrous network characteristic of hydrogels. Studies on similar histidine-containing amphiphiles have shown that the presence of the histidine moiety is crucial for hydrogelation, as replacing it with a non-polar amino acid like phenylalanine can prevent gel formation. researchgate.net This underscores the specific contribution of the electronic and structural features of histidine to the supramolecular organization of these soft materials.

Advanced Analytical and Computational Methodologies for Gly His His Research

Electrochemical Sensing Applications

The unique metal-coordinating properties of the histidine residues in Gly-His-His make it an excellent candidate for the development of electrochemical sensors, particularly for the detection of metal ions.

Development of this compound-Based Recognition Elements for Metal Ion Detection

The tripeptide this compound, and its close analogue Gly-Gly-His (GGH), have been extensively investigated as selective recognition elements for the development of electrochemical sensors for copper (II) ions. researchgate.netcapes.gov.br The high affinity and selectivity for Cu²⁺ are attributed to the formation of a stable 4N coordinate complex, where the copper ion is chelated by the nitrogen atoms from the N-terminal amine, two deprotonated peptide bonds, and the imidazole (B134444) side chain of the histidine residue. capes.gov.brresearchgate.net This specific binding interaction forms the basis of the sensor's selectivity.

Research has demonstrated that electrodes modified with these peptides exhibit high sensitivity towards copper ions, with detection limits reaching picomolar (pM) and even parts-per-trillion (ppt) levels. researchgate.netmdpi.com The response of these sensors is often based on voltammetric techniques, such as square wave voltammetry, where the binding of copper to the immobilized peptide results in a measurable electrochemical signal. nih.govresearchgate.net The adsorption of copper onto the peptide-modified electrode has been shown to follow a Langmuir isotherm, with a high binding constant indicative of the strong affinity between the peptide and the metal ion. researchgate.net

Table 1: Performance of a Gly-Gly-His Modified Electrode for Copper Detection

| Parameter | Value | Reference |

| Analyte | Cu(II) | nih.gov |

| Detection Range | 0.02-20 µM | nih.gov |

| Detection Limit | < 3 pM (0.2 ppt) | mdpi.com |

| Binding Constant (K) | (8.1 ± 0.4) x 10¹⁰ M⁻¹ | researchgate.net |

| Technique | Square Wave Voltammetry | nih.gov |

Techniques for Surface Immobilization on Electrode Surfaces

Effective immobilization of this compound onto an electrode surface is crucial for the fabrication of stable and reusable sensors. Several techniques have been successfully employed for this purpose.

One common method involves the covalent attachment of the peptide to a self-assembled monolayer (SAM) on a gold electrode. rsc.org This is typically achieved by first modifying the gold surface with a bifunctional linker molecule, such as 3-mercaptopropionic acid (MPA). capes.gov.br The thiol group of MPA forms a strong bond with the gold surface, while its carboxylic acid group is activated, often using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to react with the N-terminal amine group of the this compound peptide, forming a stable amide bond. researchgate.netcapes.gov.br

Another approach utilizes conducting polymers as the immobilization matrix. For instance, Gly-Gly-His has been covalently coupled to a poly(3-thiopheneacetic acid) modified electrode. nih.gov The carboxylic groups of the polymer are used to form amide bonds with the amine group of the tripeptide. nih.gov This method offers the advantage of the inherent conductivity and high surface area of the polymer.

The successful immobilization and the resulting structure of the modified surface can be characterized by techniques such as X-ray photoelectron spectroscopy (XPS) and attenuated total reflection infrared (ATR-IR) spectroscopy. nih.govresearchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of this compound, providing information on its sequence and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Sequence and Structural Elucidation

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of peptides like this compound. shodex.com It allows for the separation of the peptide from complex mixtures and its subsequent detection and identification by the mass spectrometer. nih.gov For polar peptides such as this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation method of choice. shodex.com

Tandem mass spectrometry (MS/MS) is employed for the structural elucidation and sequencing of the peptide. sc.eduresearchgate.net In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). This fragmentation process breaks the peptide bonds, generating a series of characteristic fragment ions (b- and y-ions). The mass differences between these fragment ions correspond to the masses of the individual amino acid residues, allowing for the determination of the amino acid sequence. sc.edu For this compound, the fragmentation pattern would confirm the this compound sequence.

Chromatographic Separations in this compound Analysis (e.g., Hydrophilic Interaction Liquid Chromatography)

The separation of this compound from other components in a sample is a critical step in its analysis. Due to its polar nature, arising from the charged amino and carboxyl termini and the polar histidine residues, traditional reversed-phase chromatography can be challenging.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a highly effective technique for the separation of polar compounds, including peptides like this compound. polylc.comresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar aqueous solvent. mdpi.com This creates a water-enriched layer on the surface of the stationary phase, and polar analytes like this compound are retained through partitioning between this layer and the bulk mobile phase. mdpi.com

An application note for the analysis of low molecular weight peptides demonstrated the successful separation of Gly-Gly-His using a polymer-based HILIC column (HILICpak VC-50 2D) with LC/MS detection. shodex.com The retention in HILIC is influenced by the hydrophilicity of the peptide, with more polar peptides exhibiting longer retention times. polylc.com

Table 2: HILIC Analysis of Low Molecular Weight Peptides

| Peptide | Retention Characteristic |

| Gly-Gly-His | Analyzed with other di- and tripeptides |

| Peptides with basic amino acids | Tend to be retained longer |

Data based on a study using a Shodex HILICpak VC-50 2D column. shodex.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.comajchem-a.com While specific QSAR studies on this compound derivatives are not extensively reported, the principles of QSAR can be applied to predict the properties and activities of such derivatives.

A QSAR model is built by calculating a set of molecular descriptors for a series of this compound derivatives with known activities (e.g., metal binding affinity, receptor antagonism). These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that correlates these descriptors with the observed activity. mdpi.com

The resulting QSAR model can be used to:

Predict the activity of new, unsynthesized this compound derivatives.

Provide insights into the structural features of the peptide that are important for its activity.

Guide the design of new derivatives with enhanced or optimized properties.

The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. ajchem-a.comresearchgate.net

Table 3: Common Descriptors in QSAR Modeling

| Descriptor Type | Examples |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP, Hydrophobic surface area |

| Topological | Connectivity indices, Shape indices |

| Constitutional | Molecular weight, Number of specific atoms or bonds |

Q & A

Q. What strategies ensure robust interpretation of this compound’s antioxidative assays?

- Methodological Answer : Include positive controls (e.g., Trolox) and account for assay interference (e.g., peptide aggregation in ABTS assays). Normalize data to protein concentration or cell count, and report results in SI units .

Ethical and Literature Considerations

Q. How should researchers navigate incomplete mechanistic data in this compound publications?

Q. What criteria define a high-quality this compound study for inclusion in systematic reviews?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.